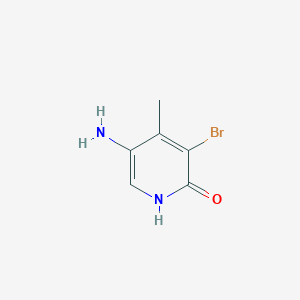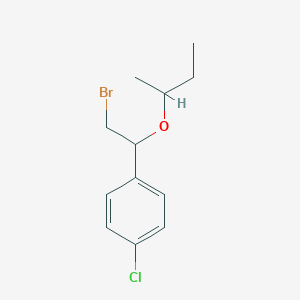
alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene is an organic compound with the molecular formula C12H16BrClO It is a derivative of benzene, featuring a bromine atom, a sec-butoxy group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl bromide with sec-butyl alcohol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Chlorobenzyl bromide+sec-Butyl alcoholK2CO3,Reflux1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene
Industrial Production Methods
In an industrial setting, the production of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(2-Hydroxy-1-(sec-butoxy)ethyl)-4-chlorobenzene or 1-(2-Amino-1-(sec-butoxy)ethyl)-4-chlorobenzene.
Oxidation: Formation of 1-(2-Oxo-1-(sec-butoxy)ethyl)-4-chlorobenzene or 1-(2-Carboxy-1-(sec-butoxy)ethyl)-4-chlorobenzene.
Reduction: Formation of 1-(sec-Butoxy)ethyl-4-chlorobenzene.
Scientific Research Applications
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene
- (2-Bromo-1-(sec-butoxy)ethyl)benzene
Uniqueness
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene is unique due to the presence of both a bromine atom and a chlorine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The sec-butoxy group further enhances its solubility and interaction with biological targets.
Properties
CAS No. |
21395-07-3 |
|---|---|
Molecular Formula |
C12H16BrClO |
Molecular Weight |
291.61 g/mol |
IUPAC Name |
1-(2-bromo-1-butan-2-yloxyethyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-4-6-11(14)7-5-10/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
UTCJQORVQSCRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(CBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


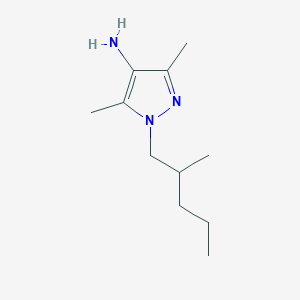
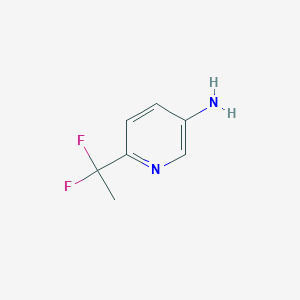
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)

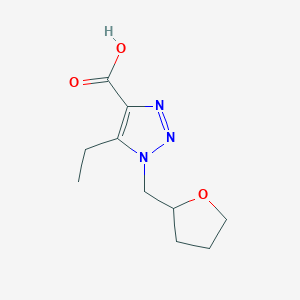

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)

![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)




